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Compound of Interest

Compound Name: 5-chloro-3-methyl-1H-indole

Cat. No.: B1588964 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-3-methyl-1H-
indole

Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of

numerous pharmaceuticals and biologically active compounds. Halogenated indoles, such as

5-chloro-3-methyl-1H-indole, are of particular interest to researchers in drug development for

their unique electronic properties which can enhance binding affinity, metabolic stability, and

cell permeability. The precise characterization of these molecules is paramount to ensure

purity, confirm identity, and understand their chemical behavior.

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-
chloro-3-methyl-1H-indole. As a Senior Application Scientist, my objective is not merely to

present data, but to provide a detailed interpretation grounded in the principles of structural

chemistry. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, explaining the causality behind the observed spectral features. This

guide is intended for researchers, scientists, and drug development professionals who require

a deep, practical understanding of how to characterize this important molecular entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
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NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial relationships of atoms. For 5-chloro-3-methyl-1H-indole, both ¹H and

¹³C NMR are essential for confirming the substitution pattern and overall structure.

Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 5-chloro-3-methyl-1H-indole in

~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent

solubilizing properties for non-polar to moderately polar compounds and its single, well-

defined residual solvent peak.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the

residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz).

A higher field strength provides better signal dispersion and resolution, which is critical for

resolving complex coupling patterns in aromatic systems.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

Number of Scans: 16-32 scans are typically adequate for achieving a good signal-to-noise

ratio.

Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons.

¹³C NMR Acquisition Parameters:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the

spectrum to singlets for each unique carbon.

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans

(e.g., 1024 or more) is required.

Relaxation Delay (d1): A 2-second delay is standard.

¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The

data presented here are consistent with literature values obtained in CDCl₃ at 500 MHz.[1]

Table 1: ¹H NMR Spectral Data for 5-chloro-3-methyl-1H-indole

Assigned
Proton

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1 (N-H) 7.91 s (broad) - 1H

H-4 7.57 d 1.8 Hz 1H

H-7 7.27 d 8.5 Hz 1H

H-6 7.16 dd 8.6, 2.0 Hz 1H

H-2 7.01 s - 1H

-CH₃ 2.32 d 0.7 Hz 3H

Interpretation and Causality:

N-H Proton (H-1, 7.91 ppm): The indole N-H proton appears as a broad singlet significantly

downfield. This is due to its location on a nitrogen atom within an aromatic system, leading to

deshielding. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and

potential solvent exchange.

Aromatic Protons (H-4, H-6, H-7):
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H-4 (7.57 ppm): This proton is deshielded by the adjacent chloro-substituent at C-5. It

appears as a doublet with a small coupling constant (J = 1.8 Hz), which is characteristic of

a meta-coupling to H-6 across the chlorine atom.

H-7 (7.27 ppm): This proton is ortho to the pyrrole ring fusion and appears as a standard

doublet, coupled only to H-6 (J = 8.5 Hz), which is a typical ortho-coupling value.

H-6 (7.16 ppm): This proton experiences coupling from both H-7 (ortho, J = 8.6 Hz) and H-

4 (meta, J = 2.0 Hz), resulting in a doublet of doublets.

Pyrrole Ring Protons (H-2, 7.01 ppm): The proton at the C-2 position appears as a sharp

singlet. It is adjacent to the nitrogen but lacks adjacent protons for coupling, though a very

slight broadening or small long-range coupling to the methyl group can sometimes be

observed.

Methyl Protons (-CH₃, 2.32 ppm): The methyl group at C-3 is in an allylic-like position to the

aromatic system, causing it to resonate around 2.32 ppm. It appears as a doublet due to a

small four-bond (⁴J) long-range coupling to the H-2 proton, a phenomenon often seen in

such systems.

5-chloro-3-methyl-1H-indole Structure

¹H NMR Assignments & Couplings
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Caption: ¹H NMR proton assignments and key coupling interactions.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into the electronic structure of the molecule.

Table 2: ¹³C NMR Spectral Data for 5-chloro-3-methyl-1H-indole

Assigned Carbon Chemical Shift (δ, ppm)

C-7a 134.69

C-3a 129.55

C-5 125.00

C-4 123.09

C-2 122.23

C-6 118.52

C-7 112.01

C-3 111.68

-CH₃ 9.63

Interpretation and Causality:

Quaternary Carbons (C-3a, C-5, C-7a):

C-7a (134.69 ppm): This is the bridgehead carbon where the benzene and pyrrole rings

fuse. It is deshielded due to its position in the aromatic system.

C-3a (129.55 ppm): The other bridgehead carbon, adjacent to the nitrogen, is also

downfield.
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C-5 (125.00 ppm): The carbon directly bonded to the electronegative chlorine atom (ipso-

carbon) is significantly deshielded and appears at 125.00 ppm.

Aromatic CH Carbons (C-4, C-6, C-7): These carbons appear in the typical aromatic region

(110-130 ppm). Their specific shifts are influenced by the chloro-substituent and their

position relative to the heteroatom. C-4 is deshielded by the adjacent chlorine, while C-7 is

the most upfield of the benzene ring carbons.

Pyrrole Ring Carbons (C-2, C-3):

C-2 (122.23 ppm): This carbon, adjacent to the nitrogen, is found at a typical chemical shift

for a C-2 indole carbon.

C-3 (111.68 ppm): The carbon bearing the methyl group is more shielded than C-2.

Methyl Carbon (-CH₃, 9.63 ppm): The aliphatic methyl carbon appears far upfield, as

expected, at 9.63 ppm.[1]

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Experimental Protocol: IR Data Acquisition
Objective: To identify the key functional groups in the molecule.

Methodology:

Sample Preparation: The spectrum can be obtained using either the KBr pellet method or

Attenuated Total Reflectance (ATR).

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a transparent disk.
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ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond

or germanium). ATR is often preferred for its simplicity and speed.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of air (or the clean ATR crystal) is collected first.

Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Analysis
While a specific experimental spectrum is not provided, the expected characteristic absorption

bands can be predicted with high confidence based on the molecular structure.

Table 3: Predicted IR Absorption Bands for 5-chloro-3-methyl-1H-indole
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Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch ~3400 Medium

Characteristic of the

indole N-H group.[2]

The peak may be

broadened by

hydrogen bonding.

Aromatic C-H Stretch 3100-3000 Medium

Multiple weak to

medium bands are

expected for the C-H

bonds on the aromatic

rings.

Aliphatic C-H Stretch 2950-2850 Medium
From the methyl

group.

Aromatic C=C Stretch 1600-1450 Medium

Multiple bands

indicating the

stretching of the

carbon-carbon bonds

within the aromatic

rings.

Aromatic C-N Stretch 1335-1250 Strong

Aromatic amines

show a strong C-N

stretching band in this

region.[3]

C-Cl Stretch 800-600 Strong

The carbon-chlorine

bond stretch typically

appears in the

fingerprint region.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
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Mass spectrometry provides the exact molecular weight of a compound and offers clues to its

structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

Sample Introduction: The sample is typically introduced via direct infusion or through a gas

chromatograph (GC/MS).

Ionization Method: Electron Ionization (EI) is a common, high-energy technique that provides

a clear molecular ion peak and rich fragmentation data, which is ideal for structural

elucidation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions

based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Analysis
The molecular formula of 5-chloro-3-methyl-1H-indole is C₉H₈ClN.

Molecular Ion Peak (M⁺): The calculated monoisotopic mass is 165.03 g/mol (for ³⁵Cl).

Therefore, the molecular ion peak (M⁺) is expected at m/z = 165.

Isotopic Pattern (M+2 Peak): A key feature will be the presence of an M+2 peak at m/z =

167. This peak arises from the natural abundance of the ³⁷Cl isotope. The relative intensity of

the M+2 peak to the M⁺ peak will be approximately 1:3, which is a definitive signature for a

molecule containing one chlorine atom.[2]

Major Fragmentation Pathways: Indole derivatives often undergo characteristic

fragmentation. A plausible pathway for 5-chloro-3-methyl-1H-indole under EI conditions

would be:

Loss of a Methyl Radical ([M-15]⁺): Ejection of the C-3 methyl group is a common initial

fragmentation, leading to a stable ion at m/z = 150.
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Loss of HCN ([M-27]⁺): Indoles are known to lose hydrogen cyanide from the pyrrole ring,

which would result in a fragment at m/z = 138.

Loss of Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond would yield a fragment at

m/z = 130.

[C₉H₈ClN]⁺˙
m/z = 165/167

[M-CH₃]⁺
m/z = 150/152- •CH₃

[M-Cl]⁺
m/z = 130

- •Cl

[M-HCN]⁺˙
m/z = 138/140

- HCN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating

system for the structural confirmation of 5-chloro-3-methyl-1H-indole. ¹H and ¹³C NMR data

definitively establish the connectivity and substitution pattern of the molecule. Predicted IR

spectroscopy confirms the presence of key functional groups, including the N-H and aromatic

C-Cl bonds. Finally, mass spectrometry verifies the molecular weight and the presence of a

single chlorine atom through its characteristic isotopic pattern. This suite of analytical data

provides the necessary evidence to confirm the identity and purity of 5-chloro-3-methyl-1H-
indole, a critical requirement for its application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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